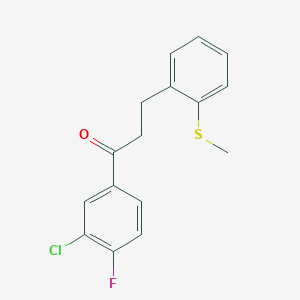

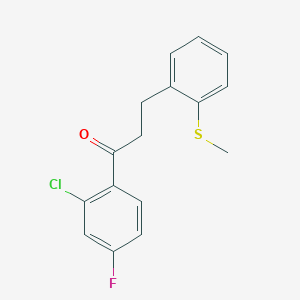

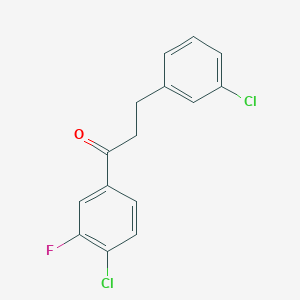

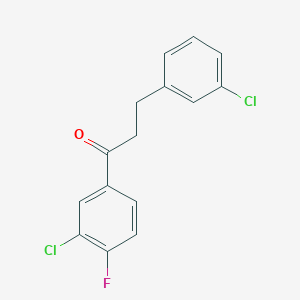

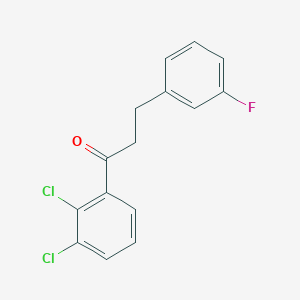

2',3'-Dichloro-3-(3-fluorophenyl)propiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone is a chemical that is likely to be an aromatic ketone with halogen substituents. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been synthesized and characterized. For instance, 1-(2'-Thiophen)-3-(2,3,5-trichlorophenyl)-2-propen-1-one (TTCP) is a related compound with a thiophene and trichlorophenyl group, which was synthesized using a Claisen-Schmidt condensation reaction . Another related compound is 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, which was synthesized from a brominated propanone derivative . These studies provide insights into the synthesis and characterization of halogenated aromatic ketones, which could be relevant to the analysis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone.

Synthesis Analysis

The synthesis of related compounds involves key reactions such as Claisen-Schmidt condensation, which is a common method for synthesizing α,β-unsaturated ketones . This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base. In the case of TTCP, this method was successfully used to create the compound . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involved aminnation and cyclization starting from a brominated propanone, followed by acidification . These methods suggest that the synthesis of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone could potentially be achieved through similar synthetic routes, with appropriate modifications to incorporate the dichloro and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For TTCP, the structure was confirmed by X-ray diffraction studies, which revealed that it crystallizes in the monoclinic space group and exhibits both inter and intramolecular hydrogen bonds . The thiophene ring in TTCP was found to be planar, which is a common feature in conjugated systems . For the morpholinol hydrochloride compound, its structure was confirmed by IR and 1H NMR spectroscopy . These techniques are crucial for determining the molecular structure and could be applied to analyze the structure of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone.

Chemical Reactions Analysis

The chemical reactions of halogenated aromatic ketones can be complex due to the presence of reactive functional groups and the influence of halogen substituents on the aromatic ring. The related compound TTCP was found to exhibit nonlinearity in the third harmonic generation, indicating its potential for nonlinear optical applications . This suggests that 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone may also participate in interesting chemical reactions, possibly including those relevant to material science and organic electronics.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones are influenced by their molecular structure. For example, TTCP was characterized by UV-visible spectral studies for optical transmission, indicating its potential use in optical applications . The presence of halogen atoms can affect properties such as melting point, boiling point, and solubility. The intramolecular hydrogen bonds observed in TTCP contribute to the stability of the molecule . These findings can provide a basis for predicting the properties of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone, which may exhibit similar stability due to potential intramolecular interactions.

Aplicaciones Científicas De Investigación

Copolymerization Applications

- Synthesis of Novel Copolymers: Trisubstituted ethylenes, including derivatives of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone, have been synthesized and copolymerized with styrene. The copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character (Kim et al., 1999).

Antimicrobial Applications

- Antimicrobial Activity Studies: Synthesized derivatives of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone have shown effectiveness against various microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The minimum concentration required to inhibit bacterial growth has been investigated (Arun et al., 2003).

Antipathogenic Properties

- Synthesis of Thiourea Derivatives: Acylthioureas containing 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone have been synthesized and exhibit significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).

Semisynthesis Applications

- Semisynthesis of Methoxylated Propiophenones: The compound has been used in the rapid semisynthesis of natural methoxylated propiophenones, which is crucial in pharmaceutical research (Joshi et al., 2005).

Quantum Chemical Studies

- Spectroscopic Properties and Quantum Studies: Research has been conducted on the synthesis, spectral properties, and quantum chemical studies of derivatives of 2',3'-Dichloro-3-(3-fluorophenyl)propiophenone. This is significant in understanding the molecular geometry and chemical reactivity of such compounds (Satheeshkumar et al., 2017).

Photoalignment in Liquid Crystals

- Application in Photoalignment: Derivatives of the compound have been studied for their use in promoting photoalignment of nematic liquid crystals. This has potential applications in liquid crystal displays (Hegde et al., 2013).

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-13-6-2-5-12(15(13)17)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFADJPFNYLAFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644547 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dichloro-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898767-57-2 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.